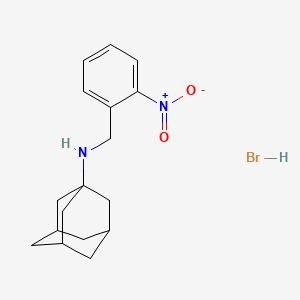![molecular formula C17H14BrClN4O B2578841 5-bromo-2-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide CAS No. 2320856-39-9](/img/structure/B2578841.png)
5-bromo-2-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, along with a pyrazole and pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Coupling with Pyridine: The pyrazole derivative is then coupled with a pyridine moiety using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Bromination and Chlorination: The benzamide core is brominated and chlorinated using bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at specific positions.
Final Coupling: The pyrazole-pyridine intermediate is then coupled with the halogenated benzamide using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the benzamide core.
Oxidation and Reduction: The pyrazole and pyridine moieties can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be further modified through various coupling reactions, such as Suzuki-Miyaura or Heck coupling, to introduce additional functional groups.
Common Reagents and Conditions
Bromination and Chlorination: Bromine and chlorine reagents under controlled temperature and solvent conditions.
Palladium Catalysts: Used in cross-coupling reactions to form carbon-carbon bonds.
Oxidizing and Reducing Agents: Such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while coupling reactions can yield more complex derivatives with additional functional groups.
科学的研究の応用
5-bromo-2-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes or receptors.
Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for more complex chemical entities.
作用機序
The mechanism of action of 5-bromo-2-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
類似化合物との比較
Similar Compounds
5-bromo-2-chloropyridine: A simpler analog with similar halogenation but lacking the pyrazole and benzamide moieties.
4-(Bromomethyl)pyridine: Contains a bromomethyl group attached to a pyridine ring, similar to the pyridine moiety in the target compound.
Benzamide, 2-bromo-: A benzamide derivative with bromine substitution but lacking the additional pyrazole and pyridine groups.
Uniqueness
The uniqueness of 5-bromo-2-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide lies in its complex structure, which combines multiple functional groups and heterocycles. This complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
5-bromo-2-chloro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4O/c1-23-13(9-16(22-23)11-4-6-20-7-5-11)10-21-17(24)14-8-12(18)2-3-15(14)19/h2-9H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXQHPBOCQIQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578758.png)
![N-(2-ethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578759.png)

![4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}benzamide](/img/structure/B2578764.png)
![ethyl 4-(2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2578765.png)

![N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2578767.png)
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2578768.png)
![6-Chloro-N-[(7-chloro-4-oxo-3H-quinazolin-2-YL)methyl]-N-propylpyridine-3-carboxamide](/img/structure/B2578772.png)


![2-(1,2-benzoxazol-3-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2578776.png)


